molecular formula C15H15N7O3 B2375981 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396847-21-4

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2375981
CAS No.: 1396847-21-4
M. Wt: 341.331
InChI Key: VYKPSFHMZKJOGW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This molecule features a pyrazine ring, a tetrazole ring, and a methoxyethyl group, making it structurally complex and biologically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with the preparation of the tetrazole ring. This involves the cyclization of an azide precursor with nitrile under acidic conditions.

  • Methoxyethyl Attachment: : The methoxyethyl group is introduced through a substitution reaction, typically using an alkyl halide.

  • Pyrazine Carboxamide Formation: : The pyrazine ring is constructed via a condensation reaction between a diamine and a dicarboxylate ester, followed by amidation to introduce the carboxamide group.

Industrial Production Methods

  • Batch Synthesis: : In an industrial setting, batch synthesis is used, where each reaction step is performed sequentially in large reactors.

  • Continuous Flow Synthesis: : For more efficient production, continuous flow synthesis may be employed, allowing for the simultaneous and continuous passage of reactants through a reactor.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : The tetrazole ring can be reduced to produce amine derivatives.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Lewis acids like aluminum chloride for electrophilic aromatic substitution.

Major Products

  • Oxidation Products: : Aldehydes and carboxylic acids.

  • Reduction Products: : Amines.

  • Substitution Products: : Halogenated, nitro, or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry studies.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Explored for its role in biochemical pathways related to cellular signaling.

Medicine

  • Evaluated for its anti-inflammatory and anticancer properties.

  • Studied for its potential as a therapeutic agent in metabolic disorders.

Industry

  • Utilized in the development of new materials with specific electronic properties.

  • Applied in the synthesis of specialty chemicals for agricultural use.

Mechanism of Action

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects through binding to specific molecular targets, often involving enzyme inhibition. The compound interacts with active sites on enzymes, disrupting normal biochemical processes. This action can lead to altered cellular functions, which are leveraged for therapeutic effects in medicine.

Comparison with Similar Compounds

Comparison and Uniqueness

  • N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Lacks the methoxyethyl group, leading to different biochemical interactions.

  • N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide: : Features a hydroxyethyl group instead of methoxyethyl, influencing solubility and reactivity.

List of Similar Compounds

  • N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

  • N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

  • N-(4-(4-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide stands out due to its unique methoxyethyl group, contributing to distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-25-9-8-21-15(24)22(20-19-21)12-4-2-11(3-5-12)18-14(23)13-10-16-6-7-17-13/h2-7,10H,8-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPSFHMZKJOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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